3-[(5-Bromo-2-fluorophenyl)methyl]azetidine is an organic compound with the molecular formula and a molecular weight of 244.1 g/mol. This compound features a four-membered nitrogen-containing heterocycle known as azetidine, which is substituted with a brominated and fluorinated phenyl group. The compound is identified by the CAS number 937619-34-6 and has been studied for its potential applications in medicinal chemistry and material science.
The synthesis of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine typically involves a nucleophilic substitution reaction between 5-bromo-2-fluorobenzyl chloride and azetidine in the presence of a base. The general reaction can be summarized as follows:
This synthetic route has been documented in various chemical literature, showcasing its reliability for producing this compound in laboratory settings .
The molecular structure of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
BrC1=CC=C(C=C1F)C(C2CNCC2)=C
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine primarily involves its interaction with biological targets:
The physical and chemical properties of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine are crucial for understanding its behavior in various environments:
The scientific applications of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine span several fields:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7